

Spectrophotometric Methods for Acenocoumarol Estimation in Bulk Drug: Application Notes and Protocols

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Compound of Interest

Compound Name: *Acenocoumarol*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the spectrophotometric estimation of **acenocoumarol** in its bulk drug form. The methods described are simple, cost-effective, and suitable for routine quality control analysis.

Introduction

Acenocoumarol is an oral anticoagulant widely used in the management of thromboembolic disorders.[1][2][3] Accurate and reliable analytical methods are crucial for ensuring the quality and dosage accuracy of **acenocoumarol** in pharmaceutical formulations. Spectrophotometry, due to its simplicity, speed, and affordability, offers a viable alternative to more complex techniques like HPLC for the quantification of **acenocoumarol** in bulk drug samples.[4][5] This document outlines various UV-Visible spectrophotometric methods for its estimation.

Quantitative Data Summary

Several spectrophotometric methods have been developed and validated for the estimation of **acenocoumarol**. These methods vary in their principle, wavelength of detection, and analytical performance. The following table summarizes the key quantitative parameters of these methods for easy comparison.

Method Type	Reagent/ Solvent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Accuracy (% Recovery)
UV Spectropho tometry	0.1N NaOH	291	1-21	-	-	-
UV Spectropho tometry	Not Specified	283	3-18	0.64	1.94	99.66%
Visible Spectropho tometry (Method A)	p- dimethylam ino cinnamalde hyde (PDACA)	527.5	2-10	-	-	-
Visible Spectropho tometry (Method B)	p- dimethylam inobenzald ehyde (PDAB)	441.5	5-25	-	-	-
Visible Spectropho tometry (Method C)	3-methyl-2- benzothiaz olinone hydrazone (MBTH)	585.0	20-100	-	-	-
Visible Spectropho tometry (Method D)	Folin's Reagent	480.0	2-12	-	-	-

Visible Spectrophotometry (Method E)	N-(1-naphthyl)ethylenediamine-dihydrochloride (BMR)	565	4-14	-	-	-
Visible Spectrophotometry (Method F)	Gibb's Reagent (2,6-dichloroquinone-4-chlorimide)	544	4-20	-	-	-
Visible Spectrophotometry	2,4-dinitrophenylhydrazine (DNPH)	486	50-250	-	-	-

Experimental Protocols

UV Spectrophotometric Method

This method is the simplest, involving the direct measurement of **acenocoumarol's** absorbance in a suitable solvent.

Principle: **Acenocoumarol** exhibits a characteristic absorption maximum in the UV region, and the absorbance is directly proportional to its concentration.

Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

Reagents and Solutions:

- **Acenocoumarol** reference standard
- 0.1N Sodium Hydroxide (NaOH) solution

Standard Stock Solution Preparation (1000 µg/mL):

- Accurately weigh 100 mg of pure **acenocoumarol** drug.[\[6\]](#)
- Dissolve it in 100 mL of 0.1N NaOH with the aid of sonication to ensure complete dissolution.
[\[6\]](#)

Working Standard Solution Preparation (100 µg/mL):

- Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
- Dilute to the mark with 0.1N NaOH.[\[6\]](#)

Calibration Curve:

- Prepare a series of dilutions ranging from 1-21 µg/mL by transferring appropriate aliquots of the working standard solution into 10 mL volumetric flasks and diluting with 0.1N NaOH.[\[6\]](#)
- Measure the absorbance of each solution at 291 nm against 0.1N NaOH as a blank.[\[6\]](#)
- Plot a graph of absorbance versus concentration to obtain the calibration curve.

Sample Preparation:

- Accurately weigh a quantity of the bulk drug equivalent to 100 mg of **acenocoumarol**.
- Dissolve in 100 mL of 0.1N NaOH to get a concentration of 1000 µg/mL.
- Filter the solution if necessary.
- Dilute a suitable aliquot of the filtrate with 0.1N NaOH to obtain a final concentration within the Beer's law range.

Estimation:

- Measure the absorbance of the final sample solution at 291 nm.
- Determine the concentration of **acenocoumarol** from the calibration curve.

Visible Spectrophotometric Method using PDACA (Method A)

This method involves the formation of a colored Schiff's base.^{[7][8]}

Principle: The nitro group of **acenocoumarol** is first reduced to a primary amine using zinc dust and hydrochloric acid. This reduced **acenocoumarol** then reacts with p-dimethylamino cinnamaldehyde (PDACA) in an acidic medium to form a colored Schiff's base, which can be quantified spectrophotometrically.^{[7][8]}

Instrumentation: A UV-Visible spectrophotometer with 1 cm matched glass cuvettes.

Reagents and Solutions:

- **Acenocoumarol** reference standard
- Zinc dust
- Hydrochloric acid (HCl)
- Methanol
- p-dimethylamino cinnamaldehyde (PDACA) reagent

Reduction of **Acenocoumarol**:

- Dissolve a known amount of **acenocoumarol** in methanol.
- Add zinc dust and a few drops of hydrochloric acid.
- Allow the reaction to proceed at room temperature to reduce the nitro group.^{[7][8]}

Procedure:

- Prepare a standard solution of reduced **acenocoumarol**.
- Transfer aliquots of the reduced **acenocoumarol** solution (ranging from 2-10 µg/mL) into a series of 10 mL volumetric flasks.^{[7][8]}

- Add the PDACA reagent to each flask and make up the volume with a suitable solvent.
- Measure the absorbance of the resulting colored solution at 527.5 nm against a reagent blank.^[7]^[8]
- Construct a calibration curve and determine the concentration of the unknown sample.

Visible Spectrophotometric Method using BMR (Method E)

This method is based on a diazotization and coupling reaction.^[1]

Principle: The nitro group of **acenocoumarol** is reduced to an amino group. This amino group is then diazotized with nitrous acid, and the resulting diazonium salt is coupled with N-(1-naphthyl)ethylenediamine-dihydrochloride (BMR) to form a blue colored chromogen.^[1]

Instrumentation: A UV-Visible spectrophotometer with 1 cm matched glass cuvettes.

Reagents and Solutions:

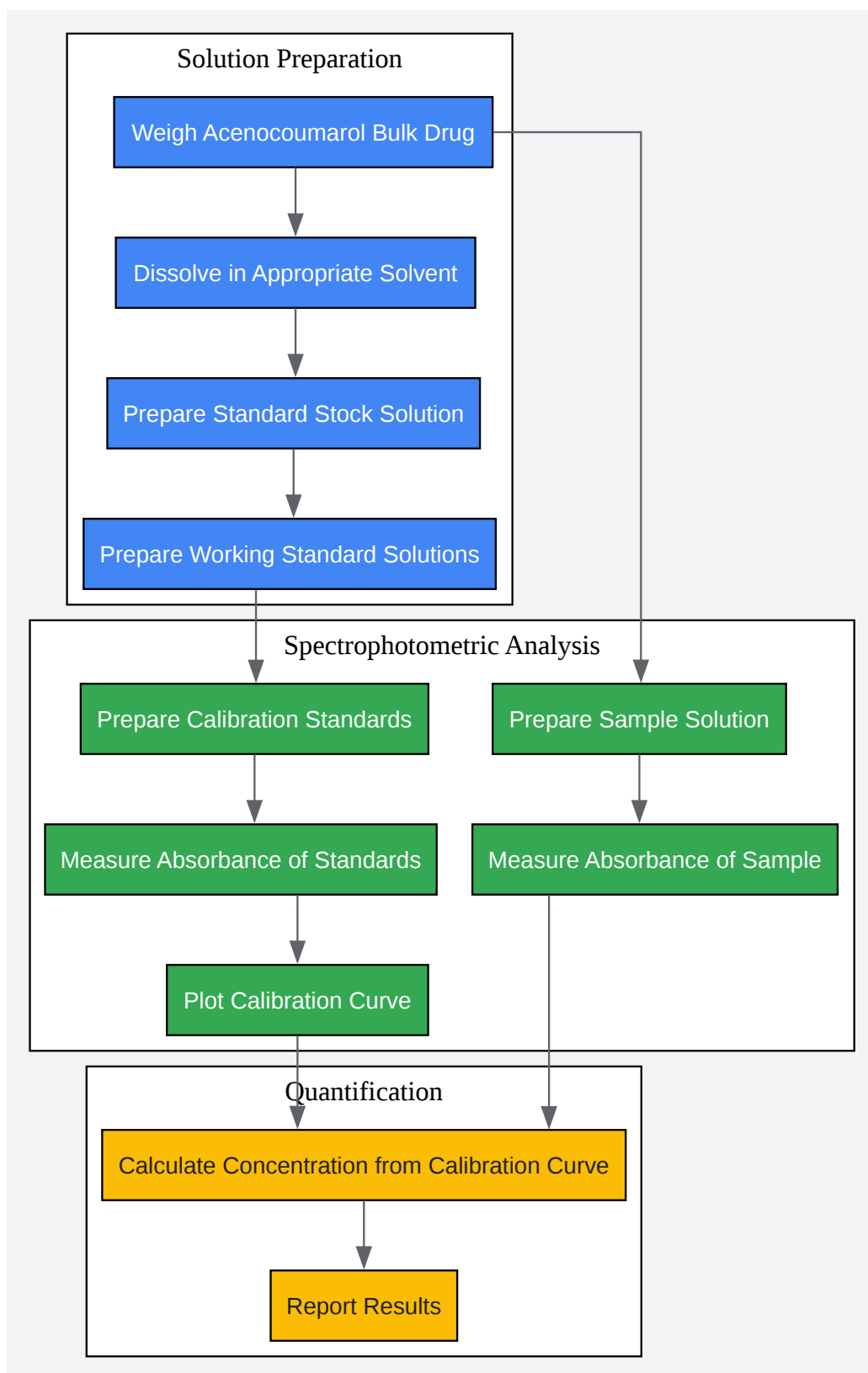
- **Acenocoumarol** reference standard
- Zinc dust and Hydrochloric acid (for reduction)
- Sodium nitrite solution (NaNO₂)
- Ammonium sulphamate solution
- N-(1-naphthyl)ethylenediamine-dihydrochloride (BMR) reagent (0.2%)^[1]
- Distilled water

Procedure:

- Prepare a solution of reduced **acenocoumarol**.
- Transfer aliquots of the reduced **acenocoumarol** solution (ranging from 0.4-1.4 mL of a 100 µg/mL solution) into a series of 10 mL volumetric flasks.^[1]

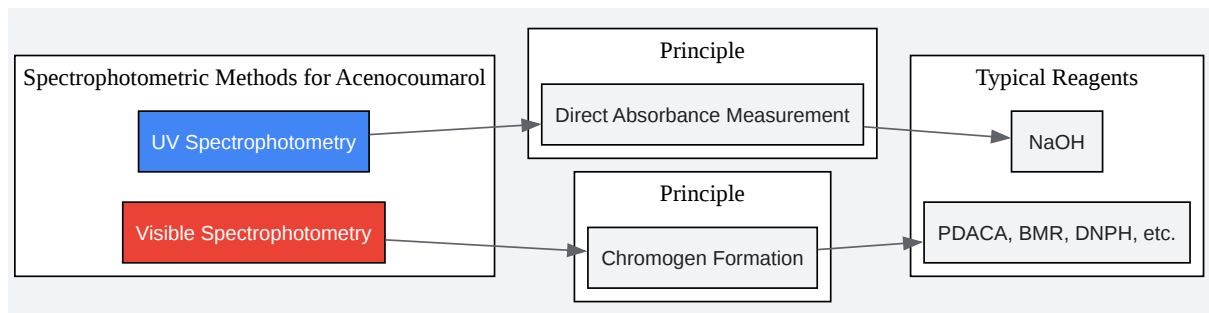
- To each flask, add 0.5 mL of 0.5 M HCl, 1 mL of sodium nitrite, and 1 mL of 0.2% ammonium sulphamate.[\[1\]](#)
- After 15 minutes, add 1.5 mL of 0.2% BMR reagent.[\[1\]](#)
- Make up the volume to 10 mL with distilled water.[\[1\]](#)
- Measure the absorbance of the blue colored solution at 565 nm against a reagent blank.[\[1\]](#)
- The colored species is stable for more than 1 hour.[\[1\]](#)
- Plot a calibration curve and determine the concentration of the sample.

Visualizations



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Caption: Experimental workflow for spectrophotometric estimation of **acenocoumarol**.



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Caption: Comparison of UV and Visible spectrophotometric methods.

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